molecular formula C8H15NO3 B2373301 3-(3-Methylbutanamido)propanoic acid CAS No. 923249-19-8

3-(3-Methylbutanamido)propanoic acid

Cat. No.: B2373301
CAS No.: 923249-19-8
M. Wt: 173.212
InChI Key: FPGIUJGAKPQJQX-UHFFFAOYSA-N
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Description

3-(3-Methylbutanamido)propanoic acid is a propanoic acid derivative featuring a 3-methylbutanamido group at the β-position. This compound belongs to the class of amino acid analogs, where the amide linkage and branched alkyl chain may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(3-methylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)5-7(10)9-4-3-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGIUJGAKPQJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanamido)propanoic acid typically involves the reaction of leucine with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutanamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methylbutanamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-(3-Methylbutanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating metabolic pathways and influencing the activity of enzymes involved in amino acid metabolism . The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Structural Analogues

The following compounds share core structural motifs with 3-(3-Methylbutanamido)propanoic acid, differing primarily in substituents or functional groups:

Compound Name Structural Features Key Modifications vs. Target Compound Biological Activity/Applications Source/Evidence ID
(2S)-3-(4-Hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid 3-Methylbutanamido group + 4-hydroxyphenyl substituent at C2 Additional aromatic hydroxyl group Building block for peptide synthesis
3-Carbamoyl-2-(3-methylbutanamido)propanoic acid 3-Methylbutanamido group + carbamoyl group at C3 Carbamoyl substitution at C3 Synthetic intermediate
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Amino linkage instead of amide; aromatic/heterocyclic substitutions at C3 Amino group replaces amide Anticancer, antioxidant activities
P3 (Furin inhibitor) Thiazole ring + bromothiophene/chloromethylphenyl substitutions Heterocyclic core + bulky substituents Furin inhibition (IC50 = 35 µM)
3-Phenylpropanoic acid derivatives Phenyl group at C3; no amide linkage Lack of amide group Crystal structure studies
3-(2-Thienyl)propanoic acid Thienyl group at C3 Heterocyclic substitution Material science applications

Physicochemical Properties

  • Solubility and Stability: The amide group in this compound likely enhances hydrophilicity compared to purely alkyl-substituted propanoic acids (e.g., 3-phenylpropanoic acid) . However, the branched 3-methylbutanamido chain may reduce aqueous solubility relative to carbamoyl or hydroxyl-substituted analogs .
  • Synthetic Accessibility: and describe methods for synthesizing amide-linked propanoic acid derivatives via solid-phase peptide synthesis or carbodiimide-mediated coupling, which could be adapted for the target compound .

Biological Activity

3-(3-Methylbutanamido)propanoic acid, also known as a derivative of leucine, is a compound of interest in various fields including biochemistry, pharmacology, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H15NO3
  • CAS Number : 923249-19-8

The compound features an amide functional group that connects a propanoic acid moiety to a branched-chain amino acid structure, which is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for its role in metabolic pathways, particularly those involving amino acids. Its structural similarity to leucine suggests potential interactions with signaling pathways related to muscle metabolism and energy homeostasis.

The compound is believed to modulate several metabolic pathways:

  • Amino Acid Metabolism : It influences the activity of enzymes involved in amino acid catabolism.
  • mTOR Pathway Activation : Similar to leucine, it may activate the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Muscle Protein Synthesis : In a study examining the effects on skeletal muscle cells, the compound enhanced protein synthesis rates. This effect was linked to increased activation of mTOR signaling pathways, suggesting its potential as a nutritional supplement for muscle recovery and growth.
  • Metabolic Disorders : Research has indicated that this compound may have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and glucose metabolism.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects through anti-inflammatory mechanisms, potentially benefiting conditions like neurodegeneration.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
LeucineHighEssential amino acid; mTOR activator
Beta-AlanineModerateNon-essential amino acid; performance enhancer
N-acetyl-leucineModerateNeuroprotective properties; enhances cognitive function

Safety and Toxicology

While the compound shows promise in various applications, safety assessments indicate potential irritations:

  • Skin irritation (H315)
  • Serious eye irritation (H319)
  • Respiratory irritation (H335)

These findings necessitate careful handling in laboratory settings and further investigation into long-term effects.

Future Directions in Research

Research on this compound is still emerging, with several areas identified for future exploration:

  • Clinical Trials : To validate its efficacy in muscle recovery and metabolic health.
  • Mechanistic Studies : To elucidate detailed pathways through which it exerts its biological effects.
  • Formulation Development : Investigating its use in dietary supplements or pharmaceutical formulations targeting specific health conditions.

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